Propyl myristate

Description

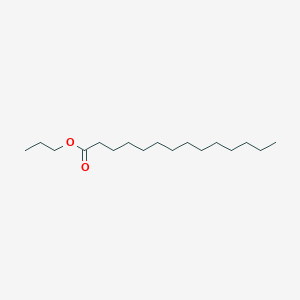

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-17(18)19-16-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBVJRXPSXTHOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162295 | |

| Record name | Propyl myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14303-70-9 | |

| Record name | Propyl myristate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14303-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014303709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Propyl Myristate Synthesis: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the laboratory-scale synthesis of propyl myristate, an ester widely utilized in the pharmaceutical and cosmetic industries for its emollient and solvent properties. This document details two primary synthesis methodologies: traditional acid-catalyzed Fischer esterification and a more contemporary enzymatic approach. The guide offers detailed experimental protocols, comparative data on reaction parameters and yields, and visual representations of the chemical pathways and experimental workflows.

Introduction

This compound (CH₃(CH₂)₁₂COOCH₂CH₂CH₃) is the ester formed from the condensation of myristic acid, a saturated fatty acid, and n-propanol. Its synthesis is a fundamental example of esterification, a reversible reaction that can be driven to completion by removing one of the products, typically water. In a laboratory setting, the choice of synthesis method often depends on factors such as desired purity, reaction conditions, and environmental considerations. This guide will explore both a classic chemical method and a "green" enzymatic alternative.

Synthesis Methodologies

Two primary methods for the laboratory synthesis of this compound are presented: Fischer-Speier esterification using an acid catalyst and enzymatic esterification employing a lipase.

Chemical Synthesis: Fischer-Speier Esterification

Fischer-Speier esterification is a well-established method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[1] The reaction is an equilibrium process, and to achieve high yields, it is common to use an excess of one reactant (typically the less expensive alcohol) or to remove the water formed during the reaction.[2][3]

Enzymatic Synthesis

Enzymatic esterification offers a milder and more selective alternative to chemical catalysis.[4] Lipases are commonly employed enzymes for this purpose, offering high catalytic activity under gentle reaction conditions, which can minimize the formation of by-products.[4][5] Immobilized enzymes are often preferred as they can be easily recovered and reused, improving the economic viability of the process.[6][7]

Comparative Data of Synthesis Parameters

The following tables summarize the key quantitative data for both the chemical and enzymatic synthesis of this compound, allowing for a direct comparison of the two methodologies.

Table 1: Reaction Conditions for this compound Synthesis

| Parameter | Chemical Synthesis (Fischer Esterification) | Enzymatic Synthesis |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)[8][9] | Immobilized Lipase (e.g., from Candida antarctica, Novozym 435)[5][7] |

| Reactants | Myristic Acid, n-Propanol | Myristic Acid, n-Propanol |

| Molar Ratio (Acid:Alcohol) | 1:3 to 1:5 (Excess alcohol drives equilibrium)[3] | 1:1 to 1:15[7][10] |

| Temperature | Reflux (typically 80-120 °C)[9] | 30-70 °C[7] |

| Reaction Time | 2-10 hours[8][9] | 2.5 - 24 hours[11][12] |

| Solvent | Often excess alcohol acts as solvent; sometimes a non-polar solvent like toluene is used to facilitate water removal[8] | Often solvent-free; sometimes a non-polar solvent like n-heptane is used[13] |

Table 2: Yield and Purity Comparison

| Outcome | Chemical Synthesis (Fischer Esterification) | Enzymatic Synthesis |

| Typical Yield | 60-80% (can be higher with efficient water removal)[11] | 66% to over 90%[6][10][12] |

| Purity of Crude Product | Lower, often requires extensive purification to remove catalyst and by-products[11] | Higher, with fewer by-products due to enzyme selectivity[4] |

| Post-Reaction Processing | Neutralization of acid catalyst, washing, and distillation[14] | Filtration to remove immobilized enzyme, solvent evaporation[5] |

Experimental Protocols

The following are detailed laboratory-scale protocols for the synthesis of this compound via both chemical and enzymatic methods.

Protocol 1: Fischer Esterification of Myristic Acid and n-Propanol

Materials:

-

Myristic acid

-

n-Propanol

-

Concentrated sulfuric acid (H₂SO₄)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, place 22.8 g (0.1 mol) of myristic acid and 60 mL (approx. 0.8 mol) of n-propanol.

-

Carefully add 2 mL of concentrated sulfuric acid to the mixture while swirling.

-

Add a few boiling chips and attach a reflux condenser.

-

Heat the mixture to a gentle reflux using a heating mantle and continue for 2 hours.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Transfer the cooled mixture to a 500 mL separatory funnel.

-

Add 100 mL of diethyl ether and 100 mL of water. Shake the funnel gently and allow the layers to separate.

-

Drain the lower aqueous layer.

-

Wash the organic layer sequentially with 50 mL of 5% sodium bicarbonate solution (caution: evolution of CO₂ gas) and then with 50 mL of saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.[14]

-

Decant the dried organic solution into a pre-weighed round-bottom flask.

-

Remove the diethyl ether and excess n-propanol using a rotary evaporator.

-

The remaining liquid is crude this compound. Determine the yield and characterize the product.

Protocol 2: Enzymatic Synthesis of this compound

Materials:

-

Myristic acid

-

n-Propanol

-

Immobilized lipase (e.g., Novozym 435)

-

n-Heptane (optional, as solvent)

-

Molecular sieves (3Å or 4Å, optional, for water removal)

-

Shaking incubator or magnetic stirrer with heating

-

Conical flask or sealed vial

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a 100 mL conical flask, combine 11.4 g (0.05 mol) of myristic acid and 15 mL (approx. 0.2 mol) of n-propanol (for a 1:4 molar ratio). A solvent-free system is often effective.[6]

-

Add 0.5 g of immobilized lipase (e.g., Novozym 435).[12]

-

If desired, add approximately 5 g of activated molecular sieves to the reaction mixture to absorb the water produced.[12]

-

Seal the flask and place it in a shaking incubator set at 50-60 °C and 150-200 rpm for 24 hours.[5][11]

-

After the reaction period, cool the mixture to room temperature.

-

Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a solvent (e.g., n-heptane) and dried for reuse.

-

If a solvent was used, remove it using a rotary evaporator.

-

The remaining liquid is this compound. The product is often of high purity, but can be further purified by vacuum distillation if necessary.

-

Determine the yield and characterize the product.

Visualizing the Process

The following diagrams, generated using Graphviz (DOT language), illustrate the chemical reaction and the general experimental workflows.

Chemical Reaction Pathway

Caption: Fischer esterification of myristic acid and n-propanol.

Experimental Workflow: Fischer Esterification

Caption: Workflow for the chemical synthesis of this compound.

Experimental Workflow: Enzymatic Synthesis

Caption: Workflow for the enzymatic synthesis of this compound.

Conclusion

Both Fischer esterification and enzymatic synthesis are viable methods for the laboratory preparation of this compound. The choice between the two will depend on the specific requirements of the researcher. Fischer esterification is a robust and well-understood method that can provide good yields, though it requires more rigorous purification. Enzymatic synthesis, on the other hand, represents a greener approach that operates under milder conditions and can yield a purer product with less downstream processing. For applications in drug development and cosmetics where purity is paramount, the enzymatic route may be particularly advantageous.

References

- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 2. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Green synthesis of isothis compound in novel single phase medium Part I: Batch optimization studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Green synthesis of isothis compound in novel single phase medium Part II: Packed bed reactor (PBR) studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. guidechem.com [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. ijoer.com [ijoer.com]

- 11. 499. Clean production of isothis compound: A cutting-edge enzymatic approach with a holistic techno-economic evaluation - Magritek [magritek.com]

- 12. scispace.com [scispace.com]

- 13. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 14. community.wvu.edu [community.wvu.edu]

A Comprehensive Technical Guide to the Physicochemical Properties of Isopropyl Myristate

For Researchers, Scientists, and Drug Development Professionals

Introduction: This document provides an in-depth technical overview of the physicochemical properties of Isopropyl Myristate (IPM). It is important to note that while the term "this compound" is sometimes used, the vast majority of commercially available and scientifically studied compound is Isothis compound (CAS 110-27-0), the ester of isopropyl alcohol and myristic acid.[1][2][3] This guide will focus on Isothis compound. IPM is a versatile ester widely utilized in the pharmaceutical, cosmetic, and personal care industries as an emollient, solvent, and skin penetration enhancer.[4][5][6] Its non-greasy feel, excellent spreadability, and ability to solubilize a wide range of active pharmaceutical ingredients (APIs) make it a valuable excipient in topical and transdermal formulations.[4][5][7][8] Understanding its core physicochemical properties is critical for formulation development, stability testing, and ensuring optimal drug delivery.

Core Physicochemical Properties

The following tables summarize the key quantitative properties of Isothis compound, compiled from various technical sources.

Table 1: General Physicochemical Data for Isothis compound

| Property | Value | Source(s) |

| IUPAC Name | propan-2-yl tetradecanoate | [3][7][9] |

| Synonyms | IPM, Isopropyl tetradecanoate | [1][2][7] |

| CAS Number | 110-27-0 | [1][9][10][11] |

| Molecular Formula | C₁₇H₃₄O₂ | [1][2][3][7][10] |

| Molecular Weight | 270.45 g/mol | [1][7][9][10][12] |

| Physical Form | Clear, colorless, oily liquid of low viscosity | [1][7][12] |

| Odor | Practically odorless | [1][2][7][9] |

| Melting Point | ~3 °C (Congeals at ~5°C) | [1][7][9][10][13] |

| Boiling Point | 193 °C at 20 mmHg; 167 °C at 9 mmHg | [1][3][7][10][13] |

| Density / Specific Gravity | 0.85 g/mL at 25 °C; 0.850 - 0.855 g/cm³ at 20 °C | [1][7][9][11][13] |

| Refractive Index (n20/D) | 1.434 - 1.437 at 20 °C | [1][2][11][13][14] |

| Viscosity | 5.0 - 6.0 mPa·s at 20 °C | [11][14][15] |

| Vapor Pressure | <1 hPa at 20 °C | [1][2][12][13] |

| Flash Point | >110 °C (>230 °F) | [1][2][7][13][16] |

| LogP (Octanol/Water) | ~7.71 | [1][2][17] |

| Acid Value | < 1.0 mg KOH/g | [11][15][18][19] |

| Saponification Value | 202 - 212 mg KOH/g | [11][15][19] |

| Iodine Value | < 1.0 g I₂/100g | [11][15][19] |

Table 2: Solubility Profile of Isothis compound

| Solvent | Solubility | Source(s) |

| Water | Insoluble (<0.05 mg/L) | [1][7][13][20] |

| Ethanol | Miscible | [1][2] |

| Glycerol | Immiscible / Practically Insoluble | [1][9][21] |

| Propylene Glycol | Practically Insoluble | [9][21] |

| Acetone | Soluble / Very Soluble | [9][21][22] |

| Chloroform | Soluble | [9][21][22] |

| Toluene | Soluble | [9][21] |

| Mineral Oil | Soluble | [9][21] |

| Castor Oil | Soluble | [9][21] |

| Vegetable Oils | Miscible | [1][23] |

| Silicones | Soluble | [7][8] |

Experimental Protocols for Property Determination

Detailed and standardized methodologies are crucial for the accurate characterization of physicochemical properties. Below are protocols for key parameters.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a substance.[24][25][26][27]

Principle: A small, powdered sample is heated at a controlled rate. The melting range is the temperature from the first appearance of liquid (onset point) to the complete liquefaction of the solid (clear point). Pure substances typically exhibit a sharp melting point.[28]

Apparatus:

-

Melting point apparatus (manual, e.g., Thiele tube with heating oil, or automated digital device)

-

Capillary tubes (sealed at one end)

-

Calibrated thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the Isothis compound sample is solidified by cooling below its congealing point (~5°C). The solid sample should be thoroughly dried and finely powdered using a mortar and pestle to ensure uniform packing.[26]

-

Capillary Packing: Press the open end of a capillary tube into the powdered sample several times. Tap the sealed end of the tube on a hard surface to compact the sample into a dense column of 2-3 mm in height.[26][27]

-

Measurement (Automated Apparatus):

-

Insert the packed capillary tube into the heating block of the apparatus.[24]

-

Set a starting temperature a few degrees below the expected melting point (~3°C).

-

Program a slow, constant heating ramp rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.[27][28]

-

The apparatus will automatically detect and record the temperatures at which the sample begins and completes melting.

-

-

Measurement (Manual - Thiele Tube):

-

Attach the capillary tube to a thermometer using a rubber band, aligning the sample with the thermometer bulb.[25][26]

-

Insert the assembly into a Thiele tube containing a suitable heating oil (e.g., mineral oil), ensuring the oil level is appropriate.

-

Gently heat the side arm of the Thiele tube with a small flame. The tube's design promotes natural convection, ensuring uniform heating.[25][28]

-

Visually observe the sample through the heating process.

-

Record the temperature when the first drop of liquid appears and the temperature when the last solid crystal disappears. This is the melting range.

-

Boiling Point Determination (Capillary Method)

This micro-method is suitable for determining the boiling point of small liquid samples.[29][30]

Principle: A liquid is heated until its vapor pressure equals the surrounding atmospheric pressure, at which point it boils.[29][31][32] In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary is noted as the boiling point.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thiele tube or other heating bath (e.g., aluminum block)

-

Calibrated thermometer

-

Stand and clamp

Procedure:

-

Setup: Add a few milliliters of Isothis compound to the fusion tube. Place the capillary tube inside the fusion tube with its open end submerged in the liquid and the sealed end pointing up.[31][32][33]

-

Assembly: Attach the fusion tube to the thermometer so that the sample is level with the thermometer's bulb.

-

Heating: Immerse the assembly in a Thiele tube or place it in an aluminum heating block. Heat the apparatus gently and slowly.[32][33]

-

Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[31][32]

-

Recording: Note the temperature at which this rapid stream of bubbles begins. This is the boiling point of the liquid at the current atmospheric pressure. It is crucial to also record the barometric pressure, as boiling point is pressure-dependent.[29][30]

Refractive Index Measurement

The refractive index is a fundamental property related to how light propagates through a substance and is a measure of purity.

Principle: Based on Snell's Law, a refractometer measures the angle at which light is bent (refracted) as it passes from a prism of known refractive index into the sample.[34][35] Modern digital refractometers measure the critical angle of total internal reflection.

Apparatus:

-

Abbe or digital refractometer

-

Constant temperature water bath (refractive index is temperature-dependent)

-

Dropper or pipette

-

Soft lens cleaning tissue

-

Solvent for cleaning (e.g., ethanol or isopropanol)

Procedure:

-

Calibration & Cleaning: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water). Clean the surfaces of the upper and lower prisms with a suitable solvent and a soft tissue to remove any residue.[36]

-

Temperature Control: Ensure the refractometer prisms are at the specified temperature (e.g., 20°C) by connecting the instrument to a circulating water bath. Allow time for thermal equilibrium. Accurate temperature control is critical as refractive index varies with temperature.[37]

-

Sample Application: Using a clean dropper, place 2-3 drops of Isothis compound onto the surface of the lower prism.[36]

-

Measurement:

-

Carefully close the upper prism to spread the liquid into a thin, uniform film.

-

Switch on the light source and look through the eyepiece.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus.[36]

-

Rotate the measurement dial until this dividing line is centered on the crosshairs.[36]

-

Press the "read" button or look at the scale to obtain the refractive index value. Digital instruments will display the value directly, often with temperature compensation (nD20).[37]

-

-

Cleaning: After the measurement, clean the prisms thoroughly to prepare for the next sample.

Visualized Workflows and Mechanisms

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of Isothis compound.

Caption: Logical workflow for the physicochemical analysis of Isothis compound.

Mechanism as a Skin Penetration Enhancer

Isothis compound is highly valued in topical drug delivery for its ability to enhance the permeation of active ingredients through the skin's primary barrier, the stratum corneum.[1][4][6][7]

References

- 1. Isothis compound | 110-27-0 [chemicalbook.com]

- 2. This compound | 110-27-0 [chemicalbook.com]

- 3. Isothis compound - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. alphachem.biz [alphachem.biz]

- 6. The Science Behind Isothis compound: Structure, Function, and Applications | Niran Chemical [niranchemical.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Isothis compound - Ataman Kimya [atamanchemicals.com]

- 9. Isothis compound | C17H34O2 | CID 8042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 110-27-0 CAS MSDS (Isothis compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Isothis compound - TRIGON Chemie [trigon-chemie.com]

- 12. echemi.com [echemi.com]

- 13. ISOthis compound (MASESTER E1140) - Ataman Kimya [atamanchemicals.com]

- 14. ISOthis compound [wilmar-international.com]

- 15. phexcom.com [phexcom.com]

- 16. Isothis compound Solvent Properties [macro.lsu.edu]

- 17. madarcorporation.com [madarcorporation.com]

- 18. ISOthis compound [ventos.com]

- 19. parchem.com [parchem.com]

- 20. Isothis compound [sitem.herts.ac.uk]

- 21. ISOthis compound - Ataman Kimya [atamanchemicals.com]

- 22. solubilityofthings.com [solubilityofthings.com]

- 23. ISOthis compound - Ataman Kimya [atamanchemicals.com]

- 24. westlab.com [westlab.com]

- 25. SSERC | Melting point determination [sserc.org.uk]

- 26. westlabblog.wordpress.com [westlabblog.wordpress.com]

- 27. thinksrs.com [thinksrs.com]

- 28. chem.ucalgary.ca [chem.ucalgary.ca]

- 29. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 32. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 33. byjus.com [byjus.com]

- 34. mt.com [mt.com]

- 35. rudolphresearch.com [rudolphresearch.com]

- 36. youtube.com [youtube.com]

- 37. blog.hannainst.com [blog.hannainst.com]

Propyl Myristate: A Comprehensive Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of propyl myristate in various organic solvents. Due to the limited availability of quantitative data for this compound, this document also includes information on the closely related ester, isothis compound (IPM), which is widely used in similar applications and for which more qualitative data exists. This guide also details a general experimental protocol for determining the solubility of liquid esters and presents a diagram illustrating the key factors that influence their solubility in organic solvents.

Introduction to this compound

This compound is the ester of n-propanol and myristic acid. It is an emollient and solvent used in the formulation of cosmetics, personal care products, and topical pharmaceutical preparations. Its physical and chemical properties, particularly its solubility, are critical for ensuring the stability, efficacy, and sensory characteristics of the final product. Understanding its behavior in different organic solvents is crucial for formulation development, enabling the creation of stable emulsions, the effective solubilization of active pharmaceutical ingredients (APIs), and the optimization of product aesthetics.

Solubility of this compound and Isothis compound

Table 1: Qualitative Solubility of Isothis compound (IPM) in Various Solvents

| Solvent Class | Solvent | Solubility of IPM |

| Alcohols | Ethanol | Soluble/Miscible[1][2][3][4] |

| Isopropanol | Soluble[5] | |

| Ketones | Acetone | Soluble[5][6][7] |

| Halogenated Solvents | Chloroform | Soluble[5][6][7] |

| Esters | Ethyl Acetate | Soluble[5][6] |

| Aromatic Hydrocarbons | Toluene | Soluble[5][6] |

| Benzene | Very Soluble[5] | |

| Oils | Castor Oil | Soluble[5][6] |

| Cottonseed Oil | Soluble[5][6] | |

| Mineral Oil | Soluble[5][6] | |

| Ethers | Diethyl Ether | Soluble[5] |

| Glycols & Polyols | Glycerol | Insoluble/Practically Insoluble[2][3][4][5][6][8][9] |

| Propylene Glycol | Practically Insoluble[5][6] | |

| Aqueous | Water | Insoluble/Immiscible[1][2][3][4][7][8][9] |

Note: The term "soluble" or "miscible" in the context of these qualitative descriptions generally implies that the substances form a homogeneous solution at typical formulation concentrations.

Experimental Protocol for Determining Solubility of a Liquid Ester

For researchers requiring precise quantitative solubility data for this compound in specific organic solvents, the following general experimental protocol, based on the equilibrium shake-flask method, is recommended.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

-

Syringe filters (chemically compatible with the solvent and solute)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or a calibrated refractometer)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume or weight of the organic solvent in a series of sealed vials or flasks. The amount of this compound should be sufficient to ensure that a separate liquid phase of the ester is visible after equilibration.

-

Prepare multiple replicate samples for each solvent.

-

-

Equilibration:

-

Place the sealed vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached. A period of 24 to 72 hours is typically recommended. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature to allow for the separation of the undissolved this compound phase.

-

If necessary, the samples can be centrifuged at the controlled temperature to facilitate phase separation.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear, saturated supernatant (the solvent phase) using a pipette or syringe. It is critical to avoid disturbing the undissolved this compound layer.

-

Immediately filter the aliquot through a chemically compatible syringe filter to remove any suspended microdroplets of the undissolved ester.

-

Accurately weigh the collected aliquot of the saturated solution.

-

Dilute the filtered aliquot with a known volume or weight of the pure solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the undiluted saturated solution based on the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent (g/100mL), mole fraction, or weight percentage.

-

Factors Influencing this compound Solubility

The solubility of an ester like this compound in an organic solvent is governed by the principle of "like dissolves like." This is determined by the interplay of various intermolecular forces between the solute and solvent molecules.

Caption: Logical diagram of factors affecting this compound solubility.

Key Considerations for this compound Solubility:

-

Polarity: this compound has a polar ester group and a long non-polar alkyl chain. It will therefore be more soluble in solvents of intermediate polarity or in non-polar solvents. Highly polar solvents that can form strong hydrogen bonds, such as water and glycerol, are poor solvents for this compound.

-

Alkyl Chain Length: The long myristate chain (C14) dominates the molecule's character, making it lipophilic and readily soluble in other oils and hydrocarbon-based solvents.

-

Temperature: The solubility of liquids in liquids is generally less affected by temperature than that of solids in liquids, but it can still be a factor. For most systems, an increase in temperature will lead to an increase in miscibility.

-

Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at its ester oxygen atoms but cannot act as a hydrogen bond donor. Its solubility will be lower in solvents with strong hydrogen-bonding networks (like water) where it would disrupt these networks.

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. For specific formulation needs, it is highly recommended that researchers perform experimental solubility determinations as outlined in this document.

References

- 1. neutronco.com [neutronco.com]

- 2. ISOthis compound (MASESTER E1140) - Ataman Kimya [atamanchemicals.com]

- 3. MYRISTIC ACID ISOPROPYL ESTER - Ataman Kimya [atamanchemicals.com]

- 4. zhishangchem.com [zhishangchem.com]

- 5. ISOthis compound - Ataman Kimya [atamanchemicals.com]

- 6. Isothis compound | C17H34O2 | CID 8042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. avenalab.com [avenalab.com]

- 8. Isothis compound | 110-27-0 [chemicalbook.com]

- 9. Cas 110-27-0,Isothis compound | lookchem [lookchem.com]

An In-depth Technical Guide to the Natural Occurrence and Synthesis of Myristic Acid

For Researchers, Scientists, and Drug Development Professionals

Myristic acid, a 14-carbon saturated fatty acid, is a molecule of significant interest in various scientific disciplines, including drug development, due to its role in cellular signaling and protein function. This technical guide provides a comprehensive overview of its natural sources, biosynthesis, and chemical synthesis, with a focus on quantitative data and detailed experimental protocols.

Natural Occurrence of Myristic Acid

Myristic acid is widely distributed in both the plant and animal kingdoms, typically as a component of triglycerides. The highest concentrations are found in the seed fats of the Myristicaceae family, most notably nutmeg (Myristica fragrans), where it exists primarily as trimyristin, the triglyceride of myristic acid. Other significant natural sources include coconut oil, palm kernel oil, and milk fat.

Quantitative Data on Myristic Acid Content in Natural Sources

The following table summarizes the myristic acid content in various natural fats and oils, providing a comparative overview for sourcing considerations.

| Natural Source | Myristic Acid Content (Weight %) | Reference(s) |

| Nutmeg Butter | ~75% (as trimyristin) | |

| Coconut Oil | 16-21% | |

| Palm Kernel Oil | 14-18% | |

| Bovine Milk Fat (Butter) | 8-14% | |

| Human Breast Milk | ~8.6% | |

| Beef Fat | ~3% | |

| Lard (Hog Fat) | ~2% | |

| Salmon | ~3% | |

| Chicken/Turkey Fat | ~1% |

Biosynthesis of Myristic Acid

Myristic acid is synthesized in organisms through the fatty acid synthesis (FAS) pathway. This process occurs in the cytoplasm and involves the sequential addition of two-carbon units from acetyl-CoA to a growing fatty acid chain.

Below is a simplified representation of the fatty acid biosynthesis pathway leading to myristic acid.

Chemical Synthesis of Myristic Acid

The most common and economically viable method for the large-scale production of myristic acid is the hydrolysis of natural triglycerides rich in myristic acid, such as trimyristin from nutmeg or the mixed triglycerides from coconut and palm kernel oil.

Synthesis from Trimyristin: An Experimental Protocol

This section details a typical laboratory-scale procedure for the extraction of trimyristin from nutmeg followed by its hydrolysis to yield myristic acid.

Part 1: Extraction of Trimyristin from Nutmeg

Materials:

-

Ground nutmeg

-

tert-Butyl methyl ether (or diethyl ether)

-

Acetone

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus (Buchner funnel, filter paper)

-

Beakers and Erlenmeyer flasks

Procedure:

-

Weigh approximately 20 g of ground nutmeg and place it in a 250 mL round-bottom flask.

-

Add 100 mL of tert-butyl methyl ether to the flask.

-

Set up a reflux apparatus and heat the mixture gently for 30-45 minutes.

-

Allow the mixture to cool to room temperature and then filter the contents through a fluted filter paper to remove the solid nutmeg residue.

-

Remove the solvent from the filtrate by rotary evaporation to obtain crude trimyristin as a yellow-orange oil or semi-solid.

-

Recrystallize the crude trimyristin from acetone. Dissolve the crude product in a minimal amount of hot acetone and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified trimyristin crystals by vacuum filtration and wash with a small amount of cold acetone. Air dry the crystals.

Part 2: Hydrolysis of Trimyristin to Myristic Acid

Materials:

-

Purified trimyristin

-

Ethanol (95%)

-

Sodium hydroxide (NaOH) solution (e.g., 6 M)

-

Hydrochloric acid (HCl), concentrated

-

Boiling chips

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beakers

-

Vacuum filtration apparatus

Procedure:

-

Place approximately 5 g of the purified trimyristin into a 100 mL round-bottom flask.

-

Add 50 mL of 95% ethanol and a few boiling chips.

-

Add 10 mL of 6 M sodium hydroxide solution to the flask.

-

Heat the mixture to reflux for 1 hour. During this time, the trimyristin will dissolve, and the solution will become clear, indicating the completion of saponification.

-

After reflux, allow the solution to cool slightly and then pour it into a beaker containing 100 mL of water.

-

Slowly and carefully, with stirring, add concentrated hydrochloric acid to the beaker until the solution is acidic (test with litmus or pH paper). A white precipitate of myristic acid will form.

-

Cool the beaker in an ice bath to ensure complete precipitation of the myristic acid.

-

Collect the myristic acid by vacuum filtration, washing the solid with cold water.

-

Allow the myristic acid to air dry. The purity can be assessed by its melting point (literature value: 54-55 °C).

The following diagram illustrates the experimental workflow for the synthesis of myristic acid from nutmeg.

Myristic Acid in Cellular Signaling: The Role of Myristoylation

Myristic acid plays a crucial role in cellular signaling through a post-translational modification known as N-myristoylation. This process involves the covalent attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine residue of a target protein. This modification is catalyzed by the enzyme N-myristoyltransferase (NMT).

Myristoylation is critical for mediating protein-membrane interactions and protein-protein interactions. The attached myristoyl group acts as a hydrophobic anchor, facilitating the localization of proteins to cellular membranes, which is often a prerequisite for their function in signal transduction pathways.

A key aspect of myristoylation in signaling is the "myristoyl switch." In some proteins, the myristoyl group can be sequestered within a hydrophobic pocket of the protein. Upon receiving a specific signal, such as ligand binding or a change in phosphorylation state, the protein undergoes a conformational change, exposing the myristoyl group and enabling its insertion into a membrane.

The diagram below illustrates the general mechanism of N-myristoylation and its role in protein localization.

Examples of myristoylated proteins involved in critical signaling pathways include:

-

Src family kinases: Non-receptor tyrosine kinases involved in cell growth, differentiation, and survival. Myristoylation is essential for their localization to the plasma membrane.

-

G alpha subunits of heterotrimeric G proteins: These proteins are crucial for signal transduction from G protein-coupled receptors (GPCRs). Myristoylation of the α subunit helps anchor it to the membrane.

-

HIV-1 Gag protein: Myristoylation of the Gag polyprotein is required for its transport to the plasma membrane, which is a critical step in the assembly of new viral particles.

-

ADP-ribosylation factors (ARFs): These are small GTPases involved in vesicular trafficking. Their myristoylation is necessary for their membrane association and function.

The inhibition of N-myristoyltransferase is being explored as a therapeutic strategy for various diseases, including cancer and infectious diseases, highlighting the importance of understanding the role of myristic acid in cellular processes.

Propyl myristate CAS number and safety data sheet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical and physical properties, safety data, and handling procedures for propyl myristate. The information is intended for use by professionals in research, development, and manufacturing involving this compound.

Chemical Identification

-

Chemical Name: this compound

-

Synonyms: Isothis compound (IPM), Tetradecanoic acid, 1-methylethyl ester[1][5][7]

Physicochemical Properties

This compound is a colorless, odorless liquid.[2][4][8] It is an ester of isopropyl alcohol and myristic acid.[1]

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | Reference |

| Melting Point | 3 °C (37.4°F) | [2][4][7][8] |

| Boiling Point | 193 °C @ 20 mmHg | [2] |

| 167 °C @ 9 mmHg | [1] | |

| Decomposes at 208°C | [7] | |

| Density | 0.85 g/cm³ | [1] |

| Specific Gravity | 0.8532 (Water = 1) | [7] |

| Flash Point | >230 °F (>110 °C) | [2][4] |

| Water Solubility | Insoluble | [7] |

| Solubility | Soluble in acetone, partially soluble in methanol.[7] Miscible with alcohol. Immiscible with water and glycerol.[2] | [2][7] |

Safety and Handling

According to multiple safety data sheets, this compound is not classified as a hazardous substance.[6][8][9] However, it may cause skin and eye irritation upon contact.[7]

3.1. Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is recommended:

-

Eye Protection: Splash goggles or safety glasses with side-shields.[7][10]

-

Hand Protection: Chemically resistant gloves.[10]

-

Skin and Body Protection: Laboratory coat and long-sleeved clothing.[7][10]

3.2. First Aid Measures

The following diagram outlines the recommended first aid procedures in case of exposure to this compound.

Caption: First aid procedures for this compound exposure.

Experimental Protocols

Detailed experimental protocols for specific applications of this compound are highly dependent on the nature of the research. For instance, its use as a penetration enhancer in topical drug delivery would involve in vitro skin permeation studies using Franz diffusion cells. A typical protocol would involve:

-

Preparation of the Formulation: Dissolving the active pharmaceutical ingredient (API) and this compound in a suitable vehicle.

-

Skin Preparation: Excising rat or porcine skin, removing subcutaneous fat, and mounting it on the Franz diffusion cell.

-

Application of the Formulation: Applying a known quantity of the formulation to the epidermal side of the skin.

-

Sampling: Periodically withdrawing samples from the receptor medium (typically a buffered solution) for analysis.

-

Quantification: Analyzing the concentration of the API in the samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).

Storage and Stability

This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[7][10] It is a stable compound but is incompatible with strong oxidizing agents.[2]

This guide provides a summary of the key technical data for this compound. For more detailed information, please refer to the specific Safety Data Sheet (SDS) provided by your supplier.

References

- 1. Isothis compound - Wikipedia [en.wikipedia.org]

- 2. Isothis compound | 110-27-0 [chemicalbook.com]

- 3. isothis compound, 110-27-0 [thegoodscentscompany.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Isothis compound [webbook.nist.gov]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. hekserij.nl [hekserij.nl]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. scienceinteractive.com [scienceinteractive.com]

The Core Mechanisms of Transdermal Penetration Enhancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the mechanisms of action employed by chemical penetration enhancers to facilitate the transdermal delivery of therapeutic agents. It covers the primary modes of interaction with the skin barrier, quantitative data on enhancer efficacy, detailed experimental protocols for evaluation, and the signaling pathways involved in modulating cellular junctions.

Core Mechanisms of Action: Overcoming the Stratum Corneum

The primary challenge in transdermal drug delivery is the formidable barrier presented by the stratum corneum (SC), the outermost layer of the epidermis. This layer is often described as a "brick and mortar" structure, with protein-rich corneocytes (the "bricks") embedded in a continuous, highly-ordered lipid matrix (the "mortar"). Chemical penetration enhancers function by transiently and reversibly disrupting this structure. Their mechanisms can be broadly categorized into three main actions: disruption of the SC lipid bilayer, interaction with intracellular proteins, and improvement of drug partitioning and solubility within the SC.[1][2]

dot

Caption: Overview of primary mechanisms of chemical penetration enhancers.

Solvents (Alcohols, Glycols, DMSO)

Solvents enhance penetration primarily by acting as a co-solvent for the drug within the stratum corneum, thereby improving its partitioning coefficient.[1] Alcohols like ethanol and glycols such as propylene glycol can also enhance permeation by swelling the stratum corneum and, at higher concentrations, by extracting SC lipids, which creates more permeable channels or "pores".[1][3] Propylene glycol has been shown to disrupt the hydrogen bonds between the lipid bilayer and water, disorder the lipid acyl tails, and induce pore formation at concentrations of 15-25 mol%.[4]

Fatty Acids

Fatty acids, such as oleic acid and undecanoic acid, integrate into the SC lipid bilayers and disrupt their highly ordered packing.[2] This increases the fluidity of the lipid matrix, which in turn increases the diffusion coefficient of the permeating drug.[1] Unsaturated fatty acids, which have a "kinked" chain, are particularly effective at creating disorder within the lipid domains compared to their saturated counterparts of the same chain length.[5] The efficacy of fatty acids is dependent on their chain length, degree of saturation, and lipophilicity.[5][6]

Surfactants

Surfactants are amphiphilic molecules that can exert a powerful influence on SC permeability through multiple mechanisms.[7] They can penetrate the intercellular lipid matrix, increasing fluidity and even solubilizing and extracting lipid components.[8][9] They can also interact with the keratin filaments within the corneocytes.[8]

-

Anionic Surfactants: (e.g., Sodium Lauryl Sulfate - SLS) are potent enhancers that can fluidize lipids and interact strongly with keratin, leading to uncoiling of its helical structure.[8][10] This can cause significant disruption and, at higher concentrations, skin irritation.[10]

-

Cationic Surfactants: These interact with the keratin fibrils of corneocytes and with anionic components of the SC, disrupting the cell-lipid matrix.[8][10]

-

Non-ionic Surfactants: Generally considered the least irritating, they enhance absorption by fluidizing the SC lipids.[8][9][10]

Quantitative Analysis of Enhancer Efficacy

The effectiveness of a penetration enhancer is quantified by its ability to increase the flux of a drug across the skin. This is often expressed as an Enhancement Ratio (ER) or by direct measurement of the steady-state flux (Jss). The following tables summarize quantitative data from various studies.

Table 1: Effect of Various Enhancers on the Transdermal Flux of Buprenorphine

| Penetration Enhancer | Concentration (w/w) | Steady-State Flux (Jss) (μg/cm²/h) |

|---|---|---|

| Lauryl Alcohol | 8% | 0.843 |

| Tween 80 | 8% | 1.473 |

| Levulinic Acid | 8% | 1.594 |

Data sourced from a study using abdominal rat skin.[11]

Table 2: Permeation Enhancement of Captopril

| Penetration Enhancer | Concentration | Permeability Coefficient (cm/h) | Flux (μg/cm²/h) | Enhancement Ratio |

|---|---|---|---|---|

| Control (None) | - | 4.35 | 65.31 | 1.00 |

| Citric Acid | 1% | 9.67 | 145.15 | 2.22 |

| Citral | 1% | 11.07 | 166.05 | 2.54 |

Data sourced from a study using a siloxane membrane.[12]

Table 3: Enhancement Ratios for Various Drugs with Perilla Ketone (PEK)

| Model Drug | LogP | PEK Conc. (w/v) | Enhancement Ratio (ER) |

|---|---|---|---|

| Puerarin | -0.63 | 3% | 2.96 ± 0.07 |

| 5% | 3.39 ± 0.21 | ||

| 5-Fluorouracil | -0.89 | 3% | 1.42 ± 0.12 |

| 5% | 1.71 ± 0.08 | ||

| Lidocaine HCl | 0.35 | 3% | 1.83 ± 0.11 |

| 5% | 2.12 ± 0.11 |

Data sourced from an in vitro study.[13]

Modulation of Cellular Junctions: A Deeper Mechanism

While the primary barrier is the non-viable stratum corneum, some penetration enhancers may also act on the tight junctions (TJs) within the viable layers of the epidermis. Tight junctions are complex protein structures that regulate the paracellular pathway (the space between cells).[14] The integrity of these junctions is controlled by complex intracellular signaling pathways.[15]

Modulation of TJ proteins like claudins and occludin can be achieved through the activation or inhibition of various kinases, such as Protein Kinase C (PKC), and phosphatases.[16][17] For instance, the activation of certain PKC isoforms can lead to the phosphorylation of TJ proteins, resulting in either a tightening or loosening of the junctional seal, thereby altering paracellular permeability.[15]

dot

Caption: A generalized signaling pathway for tight junction modulation via PKC.

Experimental Protocols: Evaluation of Penetration Enhancers

The gold standard for in vitro evaluation of skin penetration is the use of a diffusion cell, most commonly the Franz diffusion cell.[18] This apparatus allows for the controlled study of permeation across a skin membrane, be it human or animal tissue or a synthetic equivalent.[19]

Detailed Protocol: In Vitro Skin Permeation Study Using a Franz Diffusion Cell

1. Skin Membrane Preparation:

-

Excise full-thickness skin (e.g., porcine ear skin, rat abdominal skin) from the donor.[20][21]

-

Carefully remove any subcutaneous fat and connective tissue using a scalpel.

-

Cut the prepared skin into sections appropriately sized for the diffusion cells.

-

Equilibrate the skin membrane in a suitable buffer (e.g., phosphate-buffered saline, PBS pH 7.4) for at least one hour before mounting.[21]

2. Franz Diffusion Cell Assembly:

-

Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor chamber.

-

Clamp the two chambers together securely. Ensure there are no leaks.

-

Fill the receptor chamber with a known volume of receptor medium (e.g., PBS), ensuring no air bubbles are trapped beneath the skin. The receptor medium should be maintained at 32-37°C to simulate physiological conditions.[11]

-

Place a small magnetic stir bar in the receptor chamber and begin stirring to ensure the medium is well-mixed and to avoid the formation of an unstirred water layer.

3. Application of Formulation:

-

Apply a precise amount of the test formulation (containing the drug and penetration enhancer) evenly onto the surface of the skin in the donor chamber.

-

The donor chamber may be left open (non-occluded) or sealed (occluded) depending on the study design.[18]

4. Sampling and Analysis:

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.

-

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

-

Analyze the concentration of the drug in the collected samples using a validated analytical method (e.g., HPLC, LC-MS/MS).

5. Data Analysis:

-

Calculate the cumulative amount of drug permeated per unit area of the skin (μg/cm²) at each time point.

-

Plot the cumulative amount permeated versus time.

-

Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

-

Calculate the Enhancement Ratio (ER) by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer.

dot

Caption: Experimental workflow for an in vitro skin permeation study.

References

- 1. researchgate.net [researchgate.net]

- 2. jddtonline.info [jddtonline.info]

- 3. scielo.br [scielo.br]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Surfactants as transdermal penetration enhancers: structure, mechanism, and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijrar.com [ijrar.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A statistical experimental design approach to evaluate the influence of various penetration enhancers on transdermal drug delivery of buprenorphine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asiapharmaceutics.info [asiapharmaceutics.info]

- 13. A Novel Natural Penetration Enhancer for Transdermal Drug Delivery: In Vitro/In Vivo Evaluation and Penetration Enhancement Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Paracellular drug absorption enhancement through tight junction modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of tight junctions in signal transduction: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Signaling pathways induced by serine proteases to increase intestinal epithelial barrier function | PLOS One [journals.plos.org]

- 17. Pathways and Progress in Improving Drug Delivery through the Intestinal Mucosa and Blood-Brain Barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methods to Evaluate Skin Penetration In Vitro [mdpi.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. eijppr.com [eijppr.com]

Propyl Myristate: A Comprehensive Technical Review of its Biodegradability and Environmental Impact

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl myristate, a fatty acid ester, is a versatile ingredient utilized across the pharmaceutical, cosmetic, and food industries for its emollient, solvent, and penetration-enhancing properties. As with any chemical substance intended for widespread use, a thorough understanding of its environmental fate and potential ecological impact is paramount. This technical guide provides an in-depth analysis of the biodegradability of this compound and its effects on various environmental compartments. The information presented herein is intended to support environmental risk assessments and promote the development of sustainable products.

Biodegradability of this compound

This compound is classified as readily biodegradable , indicating that it is expected to be rapidly and completely broken down by microorganisms in the environment. One study demonstrated that this compound, at a concentration of 100 mg/L, achieved 94% of its theoretical oxygen demand in 28 days in a closed bottle test using a municipal wastewater inoculum. This high level of degradation within a short timeframe underscores its low persistence in aquatic environments.

Biodegradation Pathway

The biodegradation of this compound proceeds through a two-step enzymatic process initiated by microorganisms:

-

Hydrolysis: The ester bond of this compound is cleaved by lipase enzymes, yielding myristic acid (a C14 fatty acid) and n-propanol.

-

Beta-Oxidation: The resulting myristic acid is then progressively broken down through the beta-oxidation pathway. In this metabolic process, two-carbon units are sequentially removed in the form of acetyl-CoA. This acetyl-CoA can then enter the citric acid cycle for energy production or be utilized by the microorganisms for biosynthesis.

dot

Environmental Impact Assessment

The environmental impact of a substance is evaluated based on its potential for toxicity to aquatic and terrestrial organisms, as well as its tendency to bioaccumulate in the food chain.

Aquatic Ecotoxicity

This compound exhibits low toxicity to aquatic organisms. The available data for key trophic levels are summarized in the table below.

| Test Organism | Endpoint | Duration | Value (mg/L) |

| Lepomis macrochirus (Bluegill sunfish) | LC50 | 96 hours | > 1,000 |

| Daphnia magna (Water flea) | EC50 | 48 hours | > 0.05 |

| Scenedesmus subspicatus (Green algae) | ErC50 | 72 hours | > 0.05 |

LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration for 50% of the test population. ErC50: Concentration causing a 50% reduction in growth rate.

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment. The potential for bioaccumulation is often estimated using the bioconcentration factor (BCF). An estimated BCF of 2800 has been calculated for this compound in fish. According to standard classification schemes, a BCF of this magnitude suggests a very high potential for bioconcentration in aquatic organisms, provided the compound is not metabolized. However, the rapid biodegradation of this compound, which includes its hydrolysis and subsequent metabolism, is expected to significantly mitigate this potential.

Soil Ecotoxicity

Experimental Protocols

OECD 301B: Ready Biodegradability - CO₂ Evolution Test

The OECD 301B test is a standardized method to assess the ready biodegradability of chemical substances in an aerobic aqueous medium. The following provides a detailed overview of the experimental protocol.

1. Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a source such as activated sludge from a wastewater treatment plant. The mixture is incubated in the dark under aerobic conditions for 28 days. The biodegradation of the test substance is determined by measuring the amount of carbon dioxide (CO₂) produced.

2. Materials and Reagents:

-

Test Substance: this compound

-

Inoculum: Activated sludge from a domestic wastewater treatment plant. The sludge is typically washed and aerated prior to use to reduce endogenous respiration.

-

Mineral Medium: A solution containing essential mineral salts to support microbial growth. The composition is as follows:

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Dipotassium hydrogen phosphate (K₂HPO₄)

-

Disodium hydrogen phosphate dihydrate (Na₂HPO₄·2H₂O)

-

Ammonium chloride (NH₄Cl)

-

Calcium chloride (CaCl₂)

-

Magnesium sulfate heptahydrate (MgSO₄·7H₂O)

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

-

CO₂-free Air: Air that has been passed through a CO₂ scrubbing system (e.g., soda lime or a strong base solution).

-

CO₂ Trapping Solution: A standardized solution of barium hydroxide (Ba(OH)₂) or sodium hydroxide (NaOH).

-

Reference Substance: A readily biodegradable substance, such as sodium benzoate or aniline, is run in parallel to validate the test system.

-

Toxicity Control: A flask containing the test substance and the reference substance to assess any inhibitory effects of the test substance on the microorganisms.

-

Blank Control: A flask containing only the inoculum and mineral medium to measure the endogenous CO₂ production.

3. Experimental Setup:

The experimental setup consists of a series of flasks for the test substance, reference substance, toxicity control, and blank control. Each flask is connected to a system that provides a continuous flow of CO₂-free air. The effluent air from each flask is then bubbled through a series of gas-washing bottles containing the CO₂ trapping solution.

4. Procedure:

-

Prepare the mineral medium and add it to the test flasks.

-

Add the test substance to the respective flasks at a concentration that will yield a theoretical CO₂ production that can be accurately measured.

-

Inoculate the flasks with the prepared activated sludge.

-

Set up the CO₂ trapping system and connect it to the test flasks.

-

Start the flow of CO₂-free air through the system.

-

Incubate the flasks in the dark at a constant temperature (typically 20-25°C) for 28 days.

-

Periodically, and at the end of the test, measure the amount of CO₂ produced by titrating the remaining hydroxide in the trapping solution or by using an inorganic carbon analyzer.

5. Data Analysis:

The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced from the test substance (corrected for the CO₂ produced in the blank control) to the theoretical amount of CO₂ (ThCO₂) that would be produced if the test substance were completely mineralized. A substance is considered readily biodegradable if it reaches at least 60% of its ThCO₂ within a 10-day window during the 28-day test period.

dot

Conclusion

Propyl Myristate: A Technical Guide to Thermal Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Propyl myristate, the ester of propanol and myristic acid, is a compound of interest in various pharmaceutical and industrial applications. Understanding its thermal stability and degradation profile is critical for ensuring product quality, safety, and efficacy, particularly in formulations subjected to heat during manufacturing, sterilization, or storage. This technical guide provides a comprehensive overview of the thermal properties of this compound, including available data, experimental methodologies for its analysis, and general degradation pathways for similar fatty acid esters.

Thermal Stability Profile

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively available in the public domain, its thermal behavior can be inferred from the analysis of similar long-chain fatty acid esters. Generally, saturated fatty acid esters exhibit good thermal stability. For comparison, the closely related isothis compound is known to be resistant to oxidation and hydrolysis and does not readily become rancid.[1] It is stable under normal storage conditions.[2]

Upon heating, esters can undergo thermal decomposition. For instance, isothis compound is reported to decompose at 208°C.[3] When heated to decomposition, it is noted to emit toxic smoke and fumes.[2][3] The thermal stability of fatty acid esters is influenced by the length of both the fatty acid and the alcohol chains.[4]

The following table summarizes key physical properties of this compound and the related isothis compound, which can influence thermal stability.

| Property | This compound (n-Propyl Tetradecanoate) | Isothis compound (1-Methylethyl Tetradecanoate) |

| Molecular Formula | C₁₇H₃₄O₂ | C₁₇H₃₄O₂ |

| Molecular Weight | 270.45 g/mol | 270.45 g/mol |

| Boiling Point | Not readily available | 193 °C at 20 mmHg |

| Melting Point | Not readily available | ~3 °C |

| Decomposition Temp. | Not readily available | 208 °C |

Data for this compound is limited in the provided search results. Data for isothis compound is provided for comparative purposes.

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability and degradation profile of this compound, a combination of thermoanalytical and chromatographic techniques is employed.

Thermogravimetric Analysis (TGA)

Methodology:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The weight of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots percentage weight loss against temperature, revealing the onset of decomposition and the temperature ranges of different degradation steps.

Differential Scanning Calorimetry (DSC)

Methodology:

-

A small sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

Both pans are heated or cooled at a controlled rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

DSC thermograms can identify melting points, crystallization temperatures, and other phase transitions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:

-

This compound is subjected to thermal stress under controlled conditions (e.g., pyrolysis-GC-MS).

-

The volatile degradation products are separated by gas chromatography.

-

The separated components are then identified by mass spectrometry based on their mass-to-charge ratio and fragmentation patterns.

The following diagram illustrates a typical experimental workflow for the thermal analysis of a fatty acid ester like this compound.

References

- 1. Isothis compound | 110-27-0 [chemicalbook.com]

- 2. ISOthis compound (MASESTER E1140) - Ataman Kimya [atamanchemicals.com]

- 3. Green synthesis of isothis compound in novel single phase medium Part II: Packed bed reactor (PBR) studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM | MDPI [mdpi.com]

Spectroscopic Characterization of Propyl Myristate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for propyl myristate, an ester of n-propanol and myristic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting key analytical data, detailed experimental protocols, and a clear visualization of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 4.02 | t | 2H | -O-CH₂ -CH₂-CH₃ |

| 2.29 | t | 2H | -CH₂ -COO- |

| 1.71–1.55 | m | 4H | -O-CH₂-CH₂ -CH₃, -CH₂-CH₂ -COO- |

| 1.35–1.20 | m | 20H | -(CH₂ )₁₀- |

| 0.98–0.84 | m | 6H | -O-CH₂-CH₂-CH₃ , -CH₃ -(CH₂)₁₂- |

Solvent: CDCl₃, Reference: TMS at 0 ppm

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 173.92 | C =O |

| 65.76 | -O-CH₂ -CH₂-CH₃ |

| 34.37 | -CH₂ -COO- |

| 31.90 | -(CH₂ )n- |

| 29.65 | -(CH₂ )n- |

| 29.62 | -(CH₂ )n- |

| 29.57 | -(CH₂ )n- |

| 29.44 | -(CH₂ )n- |

| 29.33 | -(CH₂ )n- |

| 29.24 | -(CH₂ )n- |

| 29.14 | -(CH₂ )n- |

| 25.01 | -CH₂-CH₂ -COO- |

| 22.66 | -CH₂ -CH₃ (myristate chain) |

| 22.00 | -O-CH₂-CH₂ -CH₃ |

| 14.05 | -CH₃ (myristate chain) |

| 10.34 | -O-CH₂-CH₂-CH₃ |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925 | Strong | C-H stretch (asymmetric, CH₂) |

| ~2855 | Strong | C-H stretch (symmetric, CH₂) |

| ~1740 | Very Strong | C=O stretch (ester) |

| ~1465 | Medium | C-H bend (scissoring, CH₂) |

| ~1170 | Strong | C-O stretch (ester) |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 270 | 20 | [M]⁺ (Molecular Ion) |

| 229 | 70 | [M - C₃H₇]⁺ |

| 211 | 63 | [M - C₃H₇O]⁺ |

| 185 | 17 | |

| 171 | 20 | |

| 129 | 21 | |

| 115 | 40 | |

| 102 | 48 | |

| 71 | 46 | |

| 61 | 100 | [C₃H₅O]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Securely cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32 (or as needed to achieve adequate signal-to-noise).

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-200 ppm.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with a liquid sample holder or Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (Neat Liquid Film):

-

Place one to two drops of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top, creating a thin liquid film between the plates.

-

Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Place the sample in the beam path and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the observed bands with known vibrational frequencies of functional groups, paying particular attention to the strong C=O and C-O stretching vibrations characteristic of esters.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation and Introduction (for GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The sample is vaporized and carried by an inert gas through the GC column, where it is separated from any impurities.

-

The separated compound elutes from the column and enters the mass spectrometer.

Mass Spectrometry Parameters (Electron Ionization - EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1-2 scans/second.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Propose fragmentation mechanisms to explain the observed peaks, which can provide further structural information.

Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

Methodological & Application

Propyl Myristate: A Versatile Solvent for Lipophilic Compounds in Pharmaceutical Formulations

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propyl myristate, and its closely related ester isothis compound (IPM), are widely utilized in the pharmaceutical and cosmetic industries as effective solvents for a variety of lipophilic compounds.[1] These esters of myristic acid are valued for their excellent solubilizing capacity, biocompatibility, and ability to act as penetration enhancers in topical and transdermal drug delivery systems.[1][2] Their non-greasy feel and emollient properties also contribute to the aesthetic and sensory characteristics of topical formulations. This document provides detailed application notes on the use of this compound as a solvent, summarizes quantitative solubility data for several lipophilic drugs, and offers experimental protocols for solubility determination and the preparation of common drug delivery systems.

Physicochemical Properties and Mechanism of Action

This compound is a clear, colorless, and practically odorless liquid with low viscosity.[3] Its lipophilic nature makes it an excellent solvent for poorly water-soluble drugs.[1] In topical and transdermal applications, this compound acts as a penetration enhancer by integrating into the lipid bilayer of the stratum corneum, thereby increasing its fluidity and facilitating the diffusion of active pharmaceutical ingredients (APIs) into the deeper layers of the skin.[2]

Quantitative Solubility Data

The following tables summarize the solubility of various lipophilic drugs in isothis compound (IPM), which serves as a close surrogate for this compound. The data is presented to facilitate comparison for formulation development.

Table 1: Solubility of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) in Isothis compound

| Compound | Temperature (°C) | Mole Fraction Solubility (x) | Solubility (mg/mL) |

| Naproxen | 25 | 0.0213 | 51.3 |

| Naproxen | 30 | 0.0268 | 64.6 |

| Ketoprofen | 25 | 0.097 | 260.1 |